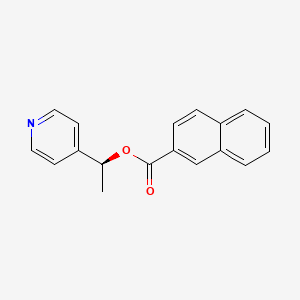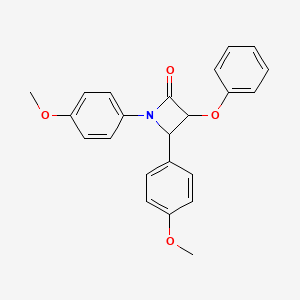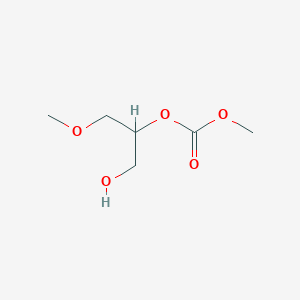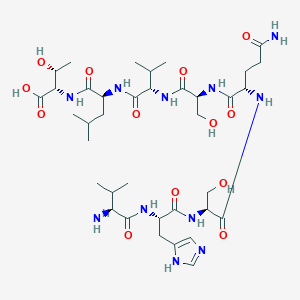
2-Naphthalenecarboxylic acid, (1S)-1-(4-pyridinyl)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, (1S)-1-(4-pyridinyl)ethyl ester is an organic compound that belongs to the class of naphthalene carboxylic acid esters. This compound is characterized by the presence of a naphthalene ring system, a carboxylic acid group, and a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, (1S)-1-(4-pyridinyl)ethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with (1S)-1-(4-pyridinyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, (1S)-1-(4-pyridinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Halogenated pyridine derivatives
科学研究应用
2-Naphthalenecarboxylic acid, (1S)-1-(4-pyridinyl)ethyl ester is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Naphthalenecarboxylic acid, (1S)-1-(4-pyridinyl)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and pyridine derivatives, which can then interact with enzymes or receptors. The naphthalene ring system may also participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
相似化合物的比较
Similar Compounds
- 2-Naphthalenecarboxylic acid, (1R)-1-(4-pyridinyl)ethyl ester
- 2-Naphthalenecarboxylic acid, (1S)-1-(3-pyridinyl)ethyl ester
- 2-Naphthalenecarboxylic acid, (1S)-1-(2-pyridinyl)ethyl ester
Uniqueness
2-Naphthalenecarboxylic acid, (1S)-1-(4-pyridinyl)ethyl ester is unique due to the specific positioning of the pyridine ring at the 4-position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
属性
CAS 编号 |
827320-02-5 |
|---|---|
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC 名称 |
[(1S)-1-pyridin-4-ylethyl] naphthalene-2-carboxylate |
InChI |
InChI=1S/C18H15NO2/c1-13(14-8-10-19-11-9-14)21-18(20)17-7-6-15-4-2-3-5-16(15)12-17/h2-13H,1H3/t13-/m0/s1 |
InChI 键 |
PPOLTYMNPBPOJI-ZDUSSCGKSA-N |
手性 SMILES |
C[C@@H](C1=CC=NC=C1)OC(=O)C2=CC3=CC=CC=C3C=C2 |
规范 SMILES |
CC(C1=CC=NC=C1)OC(=O)C2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14226578.png)
![1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)


![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)
![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)


![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)

![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
